2-Chloro-6-methyl-3-(trifluoromethyl)aniline
Description
2-Chloro-6-methyl-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a chloro group at position 2, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 3 on the benzene ring. The amino (-NH₂) group at position 1 defines its classification as an aromatic amine.
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-3-5(8(10,11)12)6(9)7(4)13/h2-3H,13H2,1H3 |
InChI Key |
ATOSQZZGIWXYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Chlorination of Preformed Methyl- and Trifluoromethyl-Substituted Anilines
A direct route to 2-chloro-6-methyl-3-(trifluoromethyl)aniline involves selective chlorination of a prefunctionalized aniline precursor. For instance, 6-methyl-3-(trifluoromethyl)aniline could undergo electrophilic chlorination at the ortho position relative to the amine group. However, the strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) at position 3 deactivates the ring, necessitating vigorous conditions or directed metalation strategies.
Directed Ortho-Metalation for Regioselective Methylation
Protecting Group Strategies
The amine group’s strong activation effects can be tempered by protection as an acetamide or urea derivative. For example, acetanilide formation directs electrophilic substitution to the para position, while ortho-metalation enables precise functionalization:
- Protection : 3-Trifluoromethylaniline is acetylated to form 3-trifluoromethylacetanilide.
- Directed Metalation : Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, which is quenched with methyl iodide to introduce the methyl group at position 6.
- Chlorination and Deprotection : Selective chlorination at position 2 (using Cl₂/FeCl₃) followed by hydrolysis restores the amine.
This route, though multistep, offers precise control over substitution patterns, with yields contingent on the efficiency of the metalation step.
Catalytic Hydrogenation of Nitro Precursors
Nitro Group Reduction in Polysubstituted Arenes
Reduction of a nitro-bearing precursor provides a straightforward pathway to the aniline moiety. For example, 2-chloro-6-methyl-3-(trifluoromethyl)nitrobenzene can be hydrogenated using Pd/C under 4–6 kg H₂ pressure, as exemplified in CN108911989B for related compounds. Key considerations include:
- Catalyst Poisoning : The electron-deficient trifluoromethyl group may necessitate higher catalyst loadings or elevated temperatures.
- Byproduct Formation : Over-reduction or dehalogenation must be suppressed through careful pressure and solvent selection (e.g., ethanol or ethyl acetate).
Industrial-Scale Considerations and Environmental Impact
Solvent and Recycle Systems
The patent literature emphasizes dichloroethane and ethanol as preferred solvents due to their compatibility with halogenation and hydrogenation steps. Closed-loop systems for HCl recovery during chlorination (e.g., gas scrubbing) reduce environmental footprint.
Byproduct Management
In the methylthio-to-methyl conversion, stoichiometric HCl generation necessitates neutralization with triethylamine or NaOH. Solid byproducts, such as succinimide from NCS, are removed via filtration and may be recycled in upstream processes.
Comparative Analysis of Synthetic Routes
*Theoretical estimates based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Synthesis of Analgesics
One notable application of 2-chloro-6-methyl-3-(trifluoromethyl)aniline is in the synthesis of analgesic compounds, such as flunixin. This compound is synthesized through a reaction with 2-chloronicotinate in ethylene glycol. The process highlights the compound's role as a building block in pharmaceutical chemistry .
Anticancer Activity
Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit anticancer properties. For instance, studies have shown that related compounds can intercalate DNA, potentially leading to anticancer activity. The structural modifications involving this compound could enhance the efficacy of such anticancer agents .
Agrochemical Applications
This compound is also utilized in the development of pesticides. It serves as an intermediate for synthesizing various herbicides and fungicides due to its ability to introduce reactive groups into aromatic systems .
Microwave-Assisted Synthesis
Recent advancements have demonstrated the efficiency of microwave-assisted synthesis methods for producing derivatives of this compound. These methods improve yield and reduce reaction times compared to traditional heating techniques .
Industrial Production Techniques
Innovative synthetic routes have been developed that focus on environmental safety and cost-effectiveness. For example, one method utilizes water as a solvent and avoids toxic reagents, making it suitable for industrial applications .
Case Study: Anticancer Compound Development
A study conducted on a derivative of this compound showed promising results against pancreatic cancer cell lines. The compound exhibited IC50 values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating significant cytotoxicity while maintaining lower toxicity towards normal human lung fibroblasts .
Case Study: Pesticide Synthesis
In agricultural research, derivatives of this compound were synthesized to enhance the effectiveness of existing pesticides. The modifications allowed for improved binding affinity to target enzymes in pests, thereby increasing the efficacy of these agrochemicals .
Data Tables
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Pharmaceuticals | Synthesis of flunixin | Building block for analgesics |
| Anticancer agents | Significant activity against cancer cell lines | |
| Agrochemicals | Pesticide development | Enhances efficacy through structural modification |
| Synthesis Methods | Microwave-assisted synthesis | Higher yields compared to traditional methods |
| Eco-friendly industrial production methods | Utilizes water as solvent, avoids toxic reagents |
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Analysis
- Positional Isomerism : The target compound and 6-chloro-2-methyl-3-(trifluoromethyl)aniline (CAS 175459-13-9) exemplify positional isomers. Their substituents (Cl, CH₃, CF₃) occupy adjacent positions (2, 3, 6 vs. 2, 3, 6, depending on numbering conventions), leading to distinct electronic and steric profiles .
- Methyl vs. Nitro Substitution : The methyl group in the target compound (position 6) offers steric hindrance and mild electron-donating effects, contrasting with the nitro group in 2-chloro-6-nitro-4-(trifluoromethyl)aniline, which strongly deactivates the ring .
Physicochemical Properties
- Boiling Points: Compounds with trifluoromethyl groups (e.g., 225.5°C for CAS 175459-13-9 ) generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and dipole interactions.
- Density: The density of fluorinated anilines (~1.4 g/cm³) is higher than non-fluorinated derivatives, reflecting the heavy atom effect of fluorine .
Biological Activity
2-Chloro-6-methyl-3-(trifluoromethyl)aniline is a substituted aniline compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structural features, including the presence of chlorine and trifluoromethyl groups, suggest potential biological activities that merit detailed exploration.
- Molecular Formula : C8H7ClF3N
- Molecular Weight : 211.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated for its potential applications in pharmacology and toxicology. Key areas of interest include:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also possess such properties. Studies have shown that trifluoromethyl groups can enhance the potency of antimicrobial agents by increasing lipophilicity and altering membrane permeability .
- Anticancer Activity : Preliminary data suggest that substituted anilines can interact with biological macromolecules, potentially leading to anticancer effects. The trifluoromethyl group is known to influence the binding affinity of compounds to target proteins involved in cancer progression .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other aniline derivatives that target cyclooxygenase (COX) enzymes .
- Receptor Interaction : The compound could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | Enzyme inhibition, receptor interaction |
| Compound A (similar structure) | High | Moderate | Enzyme inhibition |
| Compound B (related derivative) | Low | High | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
